molecular formula C8H6F2N2O B12873202 5-(Difluoromethyl)benzo[d]oxazol-2-amine

5-(Difluoromethyl)benzo[d]oxazol-2-amine

Cat. No.: B12873202
M. Wt: 184.14 g/mol
InChI Key: PYANJNONBYPZMG-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)benzo[d]oxazol-2-amine (CAS 1780947-08-1) is a high-purity synthetic benzoxazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a difluoromethyl group, a strategic modification known to enhance metabolic stability and influence lipophilicity, thereby optimizing its potential as a bioactive scaffold . Extensive scientific research has revealed promising biological activities for this compound and its structural analogues. A key area of investigation is neuroprotection, particularly for Alzheimer's disease. Studies on closely related benzo[d]oxazole derivatives have demonstrated significant efficacy in protecting neuronal PC12 cells from toxicity induced by amyloid-beta (Aβ) peptides, a primary pathological factor in Alzheimer's . The proposed mechanism of action involves the modulation of the Akt/GSK-3β/NF-κB signaling pathway. Treatment with these analogues was shown to promote cell survival by increasing the phosphorylation of Akt, inhibiting the activity of GSK-3β, and reducing the expression of pro-apoptotic proteins, including Bax and BACE1 . Furthermore, this class of compounds exhibits potent anticancer properties. In vitro screening has shown that this compound and its derivatives can cause significant growth inhibition in various human cancer cell lines, including SNB-19 (central nervous system) and OVCAR-8 (ovarian), with some achieving over 85% growth inhibition . The mechanism is believed to involve the induction of apoptosis in malignant cells while showing selectivity that spares normal, healthy cells. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is a valuable building block for chemical synthesis and a crucial tool for researchers exploring new therapeutic agents for neurodegenerative disorders and oncology .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

5-(difluoromethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H6F2N2O/c9-7(10)4-1-2-6-5(3-4)12-8(11)13-6/h1-3,7H,(H2,11,12)

InChI Key

PYANJNONBYPZMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)N=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)benzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a difluoromethylating agent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Neuroprotective Effects

One of the most promising applications of 5-(Difluoromethyl)benzo[d]oxazol-2-amine is its neuroprotective properties. Studies have shown that compounds in the benzo[d]oxazole class can mitigate neurotoxicity induced by amyloid beta peptides, which are associated with Alzheimer's disease. The compound has been observed to modulate cell survival pathways and apoptosis, suggesting potential therapeutic avenues for neurodegenerative diseases .

Case Study: Neuroprotection in PC12 Cells

  • In vitro studies demonstrated that this compound significantly reduced neurotoxicity in PC12 cells exposed to amyloid beta. The compound promoted the phosphorylation of proteins involved in survival pathways, such as Akt and glycogen synthase kinase 3 beta (GSK-3β), while inhibiting pro-apoptotic factors like nuclear factor kappa B (NF-κB) .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that benzo[d]oxazole derivatives can serve as effective agents in cancer treatment due to their ability to interfere with cellular signaling pathways critical for tumor growth and survival .

Case Study: Anticancer Activity

  • A study disclosed that benzo[d]oxazole derivatives, including this compound, exhibited significant anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

The unique difluoromethyl group significantly influences the physicochemical properties of this compound, enhancing its bioavailability compared to other halogenated derivatives. This modification may lead to distinct pharmacological profiles beneficial for drug design.

Mechanisms of Action:

  • The compound's interaction with cell signaling pathways indicates its potential to modulate responses to oxidative stress and neurotoxicity. It has been shown to affect the phosphorylation states of key proteins involved in these processes, thereby influencing cell survival and apoptosis pathways .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Differences

Key Analogs :

  • 5-(tert-Butyl)benzo[d]oxazol-2-amine (): The tert-butyl group is sterically bulky and electron-donating, increasing lipophilicity but reducing electrophilicity compared to the difluoromethyl group.
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine (): The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the difluoromethyl analog.

Electronic Effects :

  • Difluoromethyl (CF₂H) : Induces moderate electron-withdrawing effects via C–F dipole interactions, enhancing stability against oxidative metabolism .
  • tert-Butyl (C(CH₃)₃) : Electron-donating, increases steric hindrance, and improves membrane permeability.
  • Nitro (NO₂): Strongly electron-withdrawing, reduces basicity of the oxazole amine and increases reactivity in electrophilic substitutions.

Physical and Spectral Properties

Compound Melting Point (°C) ¹H NMR (δ, ppm) Key IR Absorptions (cm⁻¹) Reference
5-(tert-Butyl)-N-(4-nitrophenyl) 217–218 8.29 (dt, 2H), 1.38 (s, 9H) ~1600 (C=N), ~1350 (NO₂)
5-Methoxy derivative (2g) Not reported 7.62 (d, 1H), 3.89 (s, 3H) ~1250 (C–O–C)
5-(4-Fluorophenyl)-1,3,4-oxadiazole Not reported 7.85–7.90 (m, 2H, aromatic) ~1650 (C=N)
5-(Boronate ester) derivative Not reported 1.34 (s, 12H, pinacol) ~1350 (B–O)

Notes:

  • The difluoromethyl group would likely downfield-shift adjacent aromatic protons in ¹H NMR due to electron withdrawal.
  • IR would show C–F stretches (~1100–1200 cm⁻¹) absent in non-fluorinated analogs .

Anti-inflammatory Activity :

  • 5-(tert-Butyl) derivatives () inhibit LPS-induced inflammation by modulating IL-6/IL-1β mRNA. The difluoromethyl analog may exhibit enhanced activity due to improved pharmacokinetics from fluorine substitution .

Antimicrobial Activity :

  • 1,3,4-Oxadiazole derivatives () show restricted activity against Staphylococcus aureus. Fluorinated analogs like 5-(Difluoromethyl)benzo[d]oxazol-2-amine could improve membrane penetration and target binding .

Inhibitory Effects :

  • Benzo[d]oxazol-2-amine derivatives with methyl/amine substituents () show variable activity as PqsR inhibitors. Fluorination could enhance binding to hydrophobic pockets in enzymes .

Metabolic and Stability Profiles

  • Fluorinated vs. Non-fluorinated Analogs: Fluorine reduces basicity of adjacent amines (e.g., pKa lowering) and blocks metabolic oxidation sites, extending half-life .
  • Nitro-substituted Derivatives : Prone to reduction in vivo, unlike difluoromethyl groups, which are metabolically stable .

Q & A

Q. Q1. What are the standard synthetic routes for 5-(Difluoromethyl)benzo[d]oxazol-2-amine, and how are reaction conditions optimized?

A1. The synthesis typically involves cyclization of substituted benzoxazole precursors under reflux with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates. For example, analogs like 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine are synthesized via nucleophilic substitution or condensation reactions, with temperature (80–120°C) and time (6–24 hours) optimized for yield and purity . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Q2. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

A2. Nuclear Magnetic Resonance (NMR) is essential for verifying aromatic proton environments (e.g., δ 7.2–8.0 ppm for benzoxazole protons) and substituent integration . Fourier-Transform Infrared (FTIR) confirms functional groups, such as N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) using Orbitrap instruments (e.g., Orbitrap Fusion Lumos) provides accurate molecular weight confirmation (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antioxidant effects) of benzoxazole derivatives?

A3. Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. For instance, 5-aryl-oxadiazole analogs show variable IC₅₀ values depending on substituent electronic effects and cellular uptake mechanisms . Cross-validation using standardized protocols (e.g., NCI-60 panel for cytotoxicity) and orthogonal assays (e.g., ROS scavenging for antioxidants) is recommended .

Q. Q4. What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

A4. Molecular docking simulations (e.g., AutoDock Vina) and X-ray crystallography (e.g., PDB entries for benzoxazole-protein complexes) identify binding modes. For example, analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine exhibit π-π stacking with kinase active sites . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities .

Q. Q5. How can reaction yields for this compound be improved during scale-up?

A5. Optimize solvent systems (e.g., switch from DMF to THF for easier removal) and employ microwave-assisted synthesis to reduce reaction times. Catalytic methods, such as using Pd/C for dehalogenation steps, enhance efficiency. Process analytical technology (PAT) tools monitor intermediates in real time .

Q. Q6. What advanced analytical approaches quantify this compound in complex matrices (e.g., biological fluids)?

A6. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves detection limits <1 ng/mL. Use deuterated internal standards (e.g., D₃-5-(Difluoromethyl)benzo[d]oxazol-2-amine) to correct matrix effects. Method validation follows ICH guidelines for linearity (R² > 0.995) and recovery (85–115%) .

Q. Q7. How do crystallographic studies inform the design of analogs with enhanced stability or activity?

A7. Single-crystal X-ray diffraction (SCXRD) reveals bond angles and packing motifs critical for stability. For example, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine adopts a planar conformation, favoring π-stacking interactions. Substituent modifications (e.g., replacing Cl with CF₃) are guided by Hirshfeld surface analysis to optimize steric and electronic profiles .

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